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Introduction
IMM-01 is a novel immunotherapeutic agent engineered as a recombinant human signal-

regulatory protein alpha (SIRPα)-IgG1 Fc fusion protein.[1] It is designed to target the CD47-

SIRPα checkpoint, a critical pathway often exploited by cancer cells to evade the innate

immune system. By engaging with CD47, a "don't eat me" signal overexpressed on various

tumor cells, IMM-01 modulates the immune response to promote the elimination of malignant

cells. This document provides a comprehensive overview of the molecular structure, properties,

and mechanism of action of IMM-01, supported by available preclinical and clinical data.

Molecular Structure and Physicochemical
Properties
IMM-01 is a fusion protein that combines the extracellular domain of human SIRPα with the Fc

region of human IgG1. Specifically, it utilizes the V2D1 variant of SIRPα with an N80A mutation.

[2] This design confers specific binding characteristics and effector functions. The crystal

structure of the IMM-01 and CD47 complex has been elucidated, providing a detailed

understanding of their interaction at the atomic level.[2]

Table 1: Physicochemical Properties of IMM-01
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Property Value Reference

Molecular Weight 80561.17 Da [2]

Theoretical Isoelectric Point

(pI)
7.35 [2]

Composition

Recombinant human SIRPα

(V2D1 variant, N80A mutation)

fused to human IgG1 Fc

domain

[1][2]

Mechanism of Action: A Dual Signaling Approach
IMM-01 exerts its anti-tumor effects through a dual mechanism of action that both neutralizes a

key "don't eat me" signal and simultaneously delivers a potent "eat me" signal to phagocytic

cells.[3][4]

Blocking the "Don't Eat Me" Signal: Tumor cells often overexpress CD47 on their surface,

which binds to SIRPα on macrophages and other myeloid cells. This interaction initiates an

inhibitory signaling cascade within the macrophage, preventing phagocytosis. IMM-01
competitively binds to CD47 on cancer cells, effectively blocking the CD47-SIRPα interaction

and thereby releasing the phagocytic brake.[1][3][4]

Activating the "Eat Me" Signal: The IgG1 Fc portion of IMM-01 engages with Fcγ receptors

(FcγRs) on the surface of macrophages and other effector cells, such as natural killer (NK)

cells. This engagement triggers a pro-phagocytic signal, actively promoting the engulfment

and destruction of the antibody-coated tumor cell through a process known as antibody-

dependent cellular phagocytosis (ADCP).[4] The Fc region can also mediate antibody-

dependent cell-mediated cytotoxicity (ADCC).[3][4]

This dual functionality of IMM-01—inhibiting an anti-phagocytic signal while concurrently

activating a pro-phagocytic one—results in a robust anti-tumor response.
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Figure 1: IMM-01 Dual Mechanism of Action.

Quantitative In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of IMM-01.

Table 2: In Vitro Biological Activity of IMM-01

Assay Metric Value Cell Line(s) Reference

CD47 Binding EC50 0.4967 nM Jurkat-CSR [3][4]

ADCP EC50 0.1389 nM Not specified [4]

ADCC Max. Activity Moderate Not specified [3][4]

CDC Activity None Not specified [3][4]

Table 3: In Vivo Anti-Tumor Efficacy of IMM-01
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Tumor Model Treatment Outcome Reference

Daudi Xenograft 5 mg/kg IMM-01

97.48% Tumor Growth

Inhibition (TGI) at day

24

[4]

Raji Orthotopic 5 mg/kg IMM-01
Prolonged survival

(>60% at 80 days)
[4]

Raji Orthotopic
5 mg/kg IMM-01 + 5

mg/kg Rituximab

Prolonged survival

(100% at 80 days)
[4]

A key safety feature of IMM-01 is its lack of binding to human red blood cells, which mitigates

the risk of hemolysis, a common adverse effect associated with some CD47-targeting

antibodies.[4]

Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of

IMM-01. These are based on standard methodologies and published data on IMM-01.

CD47 Binding Affinity Assay (Flow Cytometry)
This protocol outlines a method to determine the binding affinity of IMM-01 to CD47-expressing

cells.

Cell Preparation: Culture a CD47-positive cell line (e.g., Jurkat) to a density of 1 x 10^6

cells/mL. Harvest and wash the cells twice with FACS buffer (PBS with 2% FBS).

Antibody Incubation: Resuspend the cells at 1 x 10^7 cells/mL in FACS buffer. Aliquot 100 µL

of the cell suspension into flow cytometry tubes. Add serial dilutions of IMM-01 (e.g., from

0.01 nM to 100 nM) to the respective tubes. Incubate for 1 hour at 4°C.

Secondary Antibody Staining: Wash the cells twice with FACS buffer. Resuspend the cells in

100 µL of FACS buffer containing a fluorescently labeled anti-human IgG Fc secondary

antibody. Incubate for 30 minutes at 4°C in the dark.
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Data Acquisition and Analysis: Wash the cells twice with FACS buffer and resuspend in 300

µL of FACS buffer. Acquire data on a flow cytometer. The geometric mean fluorescence

intensity (gMFI) is plotted against the concentration of IMM-01, and the EC50 value is

determined using a non-linear regression analysis.
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Figure 2: Workflow for CD47 Binding Affinity Assay.
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Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay
This protocol describes a method to measure the ability of IMM-01 to induce macrophage-

mediated phagocytosis of tumor cells.

Effector Cell Preparation: Differentiate human peripheral blood mononuclear cell (PBMC)-

derived monocytes into macrophages by culturing with M-CSF for 5-7 days.

Target Cell Labeling: Label a CD47-positive tumor cell line (e.g., Raji) with a fluorescent dye

such as CFSE according to the manufacturer's instructions.

Opsonization: Incubate the labeled target cells with serial dilutions of IMM-01 or a negative

control IgG1 for 30 minutes at 37°C.

Co-culture: Add the opsonized target cells to the macrophages at an effector-to-target (E:T)

ratio of 4:1. Co-culture for 2-4 hours at 37°C.

Data Acquisition and Analysis: Gently wash the cells to remove non-phagocytosed target

cells. Detach the macrophages and stain with a macrophage-specific antibody (e.g., anti-

CD11b). Analyze by flow cytometry. The percentage of double-positive (CD11b+ and

CFSE+) cells represents the phagocytic activity. Plot the percentage of phagocytosis against

the IMM-01 concentration to determine the EC50.

In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IMM-01 in a

mouse xenograft model.

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

Tumor Cell Implantation: Subcutaneously implant a human hematological cancer cell line

(e.g., 5 x 10^6 Daudi or Raji cells) into the flank of each mouse.

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups. Administer IMM-01 (e.g., 5 mg/kg) and a vehicle control

intraperitoneally or intravenously according to a predefined schedule (e.g., twice weekly).
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Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice

regularly (e.g., twice weekly).

Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined

time point, or signs of morbidity. At the endpoint, euthanize the mice and excise the tumors

for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) for

the treatment group compared to the control group. For survival studies, monitor the mice

until a survival endpoint is reached.

Conclusion
IMM-01 is a promising immuno-oncology candidate with a well-defined dual mechanism of

action that leverages both the innate and adaptive immune systems. Its ability to block the

CD47-SIRPα "don't eat me" signal while simultaneously providing an Fc-mediated "eat me"

signal results in potent and specific anti-tumor activity. The favorable safety profile, particularly

the lack of red blood cell binding, further enhances its therapeutic potential. The data presented

in this guide underscore the strong scientific rationale for the continued development of IMM-01
as a novel cancer therapy.
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[https://www.benchchem.com/product/b608080#molecular-structure-and-properties-of-imm-
01]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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